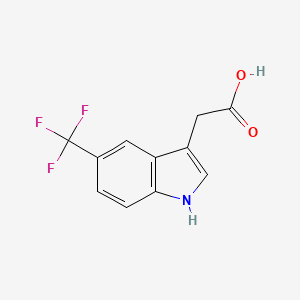

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid

Descripción general

Descripción

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under optimized conditions such as TBHP (tert-butyl hydroperoxide) in acetonitrile at elevated temperatures . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitutions preferentially at the C2 and C5 positions due to electron-donating effects of the nitrogen atom. The trifluoromethyl group at C5 deactivates the ring, directing incoming electrophiles to the C2 position .

Key reactions:

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group participates in condensation and coupling reactions, enabling derivatization.

Esterification and Amidation

-

Ester formation : Reacting with alcohols (e.g., methanol) under acidic catalysis produces methyl esters .

-

Amide synthesis : Coupling with amines via EDCl/HOBt yields indole-3-acetamide derivatives .

Decarboxylation

Thermal or photochemical decarboxylation removes the acetic acid group, generating 5-trifluoromethylindole derivatives .

Electrochemical Coupling Reactions

Electrochemical methods enable green synthesis of heterocyclic derivatives.

Example reaction :

text2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid + aliphatic isothiocyanate → 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-amine

Conditions : Graphite electrodes, THF, 0.5 V, room temperature .

Yield : 78–85%

Oxidation

-

Carboxylic acid oxidation : Rare due to stability; stronger oxidants (e.g., KMnO₄) may cleave the indole ring.

-

Side-chain oxidation : The acetic acid group is resistant to mild oxidants but can form peroxides under radical conditions .

Reduction

-

Carboxylic acid reduction : LiAlH₄ reduces the –COOH group to –CH₂OH, yielding 2-(5-trifluoromethyl-1H-indol-3-yl)ethanol .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalysts | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 3-Aryl-5-trifluoromethylindoles |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylated indoles |

Typical conditions : 80–110°C, DMF/H₂O, 12–24 h.

Biological Derivatization

The acetic acid group is critical for prodrug development:

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

Anti-inflammatory Properties

One of the primary applications of 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that analogues of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. A study demonstrated that these analogues exhibited significant anti-inflammatory effects in animal models, suggesting their potential use in treating inflammatory diseases such as arthritis .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Specifically, it has been studied for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers, including pancreatic and colon cancer. Compounds derived from this compound showed promising results in inhibiting cancer cell proliferation at low concentrations .

Neurodegenerative Disorders

Another significant application is in the treatment of neurodegenerative disorders. Research indicates that derivatives of this compound can inhibit tau aggregation, a process associated with Alzheimer's disease. Patented formulations have shown efficacy in reducing tau-induced toxicity, highlighting the compound's potential as a neuroprotective agent .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

5-Fluoroindole: Another indole derivative with fluorine substitution, used in medicinal chemistry.

2-Trifluoromethylindole: A closely related compound with similar synthetic routes and applications

Uniqueness

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties. Its enhanced stability and lipophilicity make it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, commonly referred to as TFAIA, is a derivative of indole, a heterocyclic compound renowned for its diverse biological activities. This compound has garnered attention for its potential applications in antiviral, anticancer, and anti-inflammatory therapies.

TFAIA primarily interacts with interleukin-2 (IL-2) , a crucial cytokine in immune regulation. By binding to the IL-2 receptor alpha (IL-2Rα), TFAIA activates downstream signaling pathways, notably the JAK-STAT and PI3K-Akt pathways. These pathways are integral to T cell activation and proliferation, enhancing immune responses against pathogens and potentially contributing to anticancer effects.

Pharmacokinetics

TFAIA exhibits favorable pharmacokinetic properties:

- Absorption : Well-absorbed following oral administration.

- Distribution : Lipophilic nature allows widespread tissue distribution.

- Metabolism : Hepatically metabolized into inactive metabolites.

- Excretion : Primarily eliminated via renal excretion.

- Bioavailability : Moderate bioavailability supports therapeutic levels.

Antiviral Activity

Research indicates that TFAIA possesses significant antiviral properties. In vitro studies demonstrate its effectiveness against various viruses, including:

- Influenza Virus H1N1

- Herpes Simplex Virus 1 (HSV-1)

The compound's IC50 values suggest potent antiviral activity, with some derivatives showing IC50 values as low as 0.0027 µM against H1N1 .

Anticancer Potential

TFAIA has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of TFAIA have demonstrated promising antiproliferative activity against human cancer cells, with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

Table of Biological Activities

| Activity Type | Target Virus/Cancer Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | H1N1 | 0.0027 | High |

| Antiviral | HSV-1 | 0.0022 | High |

| Anticancer | Various Human Cell Lines | Varies | Varies |

Case Study: Antiviral Efficacy Against H1N1

In a controlled study, TFAIA was tested against the H1N1 virus using the MDCK cell line. The results indicated that TFAIA significantly reduced viral replication at low concentrations, confirming its potential as an antiviral agent .

Case Study: Anticancer Activity

A series of synthesized indole derivatives based on TFAIA were evaluated for their antiproliferative effects on human cancer cell lines. These compounds exhibited varying degrees of activity, with some derivatives showing IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer therapeutics .

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNULZACNINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626124 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378802-40-5 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.